molecular formula C9H6BrFO B15322185 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-one

1-(3-Bromo-5-fluorophenyl)prop-2-en-1-one

Cat. No.: B15322185
M. Wt: 229.05 g/mol
InChI Key: IPYHSKDINYHUOD-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)prop-2-en-1-one is an organic compound belonging to the chalcone family. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of bromine and fluorine substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromo-5-fluorobenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1-(3-Bromo-5-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents for these reactions include nucleophiles like amines, thiols, and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or saturated ketones.

Scientific Research Applications

1-(3-Bromo-5-fluorophenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding in biological systems.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound’s unique chemical properties can be exploited in the development of new materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins and enzymes, potentially altering their function and activity. The bromine and fluorine substituents may also influence the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

1-(3-Bromo-5-fluorophenyl)prop-2-en-1-one can be compared with other chalcone derivatives, such as:

    1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one: Similar structure but with different positions of bromine and fluorine substituents.

    1-(3-Bromo-4-fluorophenyl)prop-2-en-1-one: Another chalcone derivative with a different substitution pattern.

    1-(3-Chloro-5-fluorophenyl)prop-2-en-1-one: A related compound with chlorine instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can enhance its potential for various applications in research and industry.

Properties

Molecular Formula

C9H6BrFO

Molecular Weight

229.05 g/mol

IUPAC Name

1-(3-bromo-5-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H6BrFO/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5H,1H2

InChI Key

IPYHSKDINYHUOD-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=CC(=CC(=C1)Br)F

Origin of Product

United States

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